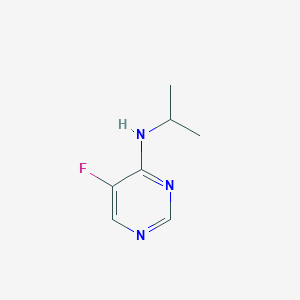

5-fluoro-N-isopropylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-N-isopropylpyrimidin-4-amine: is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-isopropylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions: 5-fluoro-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidines with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Fluoro-N-isopropylpyrimidin-4-amine has significant potential in drug development, particularly in oncology and infectious diseases. Its structural similarity to other pyrimidine derivatives positions it as a scaffold for designing new therapeutic agents.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study on HCT116 colorectal cancer cells demonstrated that concentrations above 10 µM significantly reduced cell viability, with an IC50 value around 7 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

Antiviral Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antiviral activity. It has shown dose-dependent inhibition of viral replication against influenza virus strains, with an EC50 value of approximately 15 µM. Molecular docking studies indicate strong binding interactions with the viral polymerase complex .

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and inhibit nitric oxide production in immune cells. This modulation suggests potential therapeutic roles in inflammatory diseases.

Inhibition of Nitric Oxide Production

Similar pyrimidine derivatives have been shown to inhibit immune-activated nitric oxide production, which plays a crucial role in various physiological processes. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications at the C5 position of the pyrimidine ring significantly influence biological activity. For instance, substituting fluorine with chlorine or bromine reduces potency against cancer cell lines, indicating that the electronegative nature of fluorine is critical for enhancing biological effects .

Mecanismo De Acción

The mechanism of action of 5-fluoro-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity allows it to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, resulting in disruption of DNA replication and cell division .

Comparación Con Compuestos Similares

5-fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.

5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

5-fluorocytosine: An antifungal agent with a fluorinated pyrimidine structure.

Uniqueness: 5-fluoro-N-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other fluorinated pyrimidines .

Actividad Biológica

5-Fluoro-N-isopropylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory and antimicrobial effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H10FN3, and it features a pyrimidine ring substituted with a fluorine atom and an isopropyl group. Its structural characteristics contribute to its biological activity, particularly in modulating immune responses and exhibiting antimicrobial properties.

1. Anti-Inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in immune-activated cells, which is crucial for inflammatory responses.

- Case Study : A study reported that this compound effectively reduced NO production by 55% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial effects. Preliminary data suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Research Findings : In a pilot screening, derivatives of pyrimidine compounds, including this compound, showed promising results against Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- Inhibition of Nitric Oxide Production : The compound's ability to suppress NO production is linked to its modulation of immune cell signaling pathways, particularly those activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

- Antimicrobial Mechanism : While the precise mechanisms remain under investigation, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

5-fluoro-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTXJPQGPMUXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.